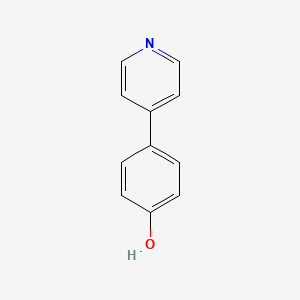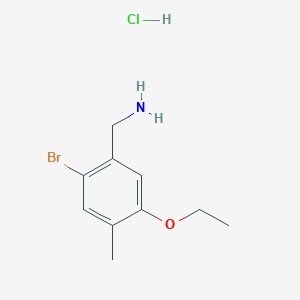![molecular formula C14H21ClN4 B1449556 ([1-([1,2,4]三唑并[4,3-a]吡啶-3-基甲基)环己基]甲基)胺盐酸盐 CAS No. 1986331-21-8](/img/structure/B1449556.png)
([1-([1,2,4]三唑并[4,3-a]吡啶-3-基甲基)环己基]甲基)胺盐酸盐
描述
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride is a useful research compound. Its molecular formula is C14H21ClN4 and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒应用
具有 [1,2,4]三唑并[4,3-a]喹喔啉结构的化合物已被合成作为潜在的抗病毒剂 . 合成的化合物使用噬斑减少测定法进行抗病毒和细胞毒性筛选 . 这表明我们感兴趣的化合物可能具有抗病毒应用。
抗菌活性
[1,2,4]三唑并[4,3-a]喹喔啉衍生物已显示出有希望的抗菌活性 . 哌嗪亚基或其等排体的存在增强了稠合三唑环体系的抗菌活性 . 因此,我们的化合物可能用于开发新型抗菌剂。
杂环化合物的合成
[1,2,4]三唑并[4,3-a]吡啶结构存在于许多表现出巨大生物活性的天然产物中 . 因此,我们的化合物可用于合成这些杂环化合物。
药物和药物化学的发展
含氮杂环化合物存在于许多表现出巨大生物活性的天然产物中 . 因此,我们的化合物可用于药物和药物化学的发展。
心血管疾病的治疗
具有 1,2,4-三唑并[4,3-a]吡啶结构的化合物已被用于治疗心血管疾病 . 这表明我们感兴趣的化合物可能具有在治疗心血管疾病中的应用。
2 型糖尿病的治疗
具有 1,2,4-三唑并[4,3-a]吡啶结构的化合物已被用于治疗 2 型糖尿病 . 这表明我们感兴趣的化合物可能具有在治疗 2 型糖尿病中的应用。
生化分析
Biochemical Properties
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in phosphorylation and rearrangement processes, such as haloacetylenes, which exhibit high reactivity in nucleophilic substitution reactions . The compound’s interaction with these enzymes can lead to the formation of fused heterocycles, which are of practical utility in various biochemical applications.
Cellular Effects
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit neuroprotective, antifungal, and antibacterial activities . These effects are mediated through its interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high reactivity in nucleophilic substitution reactions allows it to form stable complexes with various biomolecules, thereby modulating their activity . This modulation can result in the inhibition or activation of specific enzymes, leading to changes in cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the presence of certain functional groups, such as nitro groups, can significantly affect the compound’s reactivity and stability . These temporal effects are crucial for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antimicrobial activity. At higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are essential for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. The compound’s involvement in phosphorylation and rearrangement processes highlights its significance in metabolic pathways that are crucial for cellular function and homeostasis .
Transport and Distribution
The transport and distribution of ([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for understanding the compound’s precise role in cellular processes and its potential therapeutic applications .
属性
IUPAC Name |
[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4.ClH/c15-11-14(7-3-1-4-8-14)10-13-17-16-12-6-2-5-9-18(12)13;/h2,5-6,9H,1,3-4,7-8,10-11,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFMFKJHLFQPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)


![2-[(2,5-Dimethylphenyl)amino]-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B1449491.png)
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)


